ACE Inhibitory Potency (IC₅₀): IPP Is Approximately 1.8-Fold More Potent Than VPP Against Somatic ACE
In a direct head-to-head comparison using purified tripeptides isolated from skimmed milk hydrolysate, IPP demonstrated an IC₅₀ of 5.15 ± 0.17 μM against rabbit lung ACE, compared with 9.13 ± 0.21 μM for VPP, representing a 1.77-fold greater potency for IPP [1]. This potency advantage was independently corroborated by Gregory et al. (2024), who reported IC₅₀ values of 5.00 μM for IPP and 9.00 μM for VPP against recombinant human somatic ACE using synthetic trans-configured tripeptides in a fixed-time fluorometric assay with Z-Phe-His-Leu substrate [2]. The consistency across independent laboratories, assay systems (rabbit lung ACE vs. recombinant human sACE), and peptide sources (purified natural vs. synthetic) strengthens the reliability of this potency differential for procurement decisions.
| Evidence Dimension | ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IPP IC₅₀ = 5.15 ± 0.17 μM (Pan 2005); IPP IC₅₀ = 5.00 μM (Gregory 2024) |
| Comparator Or Baseline | VPP IC₅₀ = 9.13 ± 0.21 μM (Pan 2005); VPP IC₅₀ = 9.00 μM (Gregory 2024) |
| Quantified Difference | ~1.77–1.80-fold greater potency for IPP (Δ ≈ 4 μM) |
| Conditions | Pan 2005: Rabbit lung ACE, spectrophotometric assay. Gregory 2024: Recombinant human sACE, fixed-time fluorometric assay with Z-Phe-His-Leu substrate, pH 8.3, 37°C. |
Why This Matters
A nearly 2-fold potency difference means that substituting VPP for IPP at an equivalent mass concentration will yield substantially less ACE inhibition, potentially leading to false-negative results in in vitro assays or requiring dose adjustment that complicates cross-study comparisons.
- [1] Pan D, Luo Y, Tanokura M. Antihypertensive peptides from skimmed milk hydrolysate digested by cell-free extract of Lactobacillus helveticus JCM1004. Food Chemistry. 2005;91(1):123-129. doi:10.1016/j.foodchem.2004.05.065 View Source
- [2] Gregory KS, Cozier GE, Schwager SLU, Sturrock ED, Acharya KR. Structural insights into the inhibitory mechanism of angiotensin-I-converting enzyme by the lactotripeptides IPP and VPP. FEBS Letters. 2024;598(1-2):92-103. doi:10.1002/1873-3468.14768 View Source
